molecular formula C18H22N2O2S B15057830 2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine

2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine

Cat. No.: B15057830
M. Wt: 330.4 g/mol
InChI Key: WTCNFWODJAPJEG-UHFFFAOYSA-N
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Description

2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine is a heterocyclic compound that contains both pyridine and piperidine rings

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of piperidine derivatives .

Scientific Research Applications

2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Similar in structure but with a methyl group instead of a tosyl group.

    2-Methyl-5-(1-phenylpiperidin-2-yl)pyridine: Contains a phenyl group instead of a tosyl group.

Uniqueness

2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine is unique due to the presence of the tosyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and medicinal applications .

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine

InChI

InChI=1S/C18H22N2O2S/c1-14-6-10-17(11-7-14)23(21,22)20-12-4-3-5-18(20)16-9-8-15(2)19-13-16/h6-11,13,18H,3-5,12H2,1-2H3

InChI Key

WTCNFWODJAPJEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)C

Origin of Product

United States

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